molecular formula C13H13BrOZn B14870131 (2-i-Propyloxynaphthalen-1-yl)Zinc bromide

(2-i-Propyloxynaphthalen-1-yl)Zinc bromide

Cat. No.: B14870131
M. Wt: 330.5 g/mol
InChI Key: CSJBKWUDDZUSMH-UHFFFAOYSA-M
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Description

(2-iso-propyloxynaphthalen-1-yl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and utility in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-iso-propyloxynaphthalen-1-yl)zinc bromide typically involves the reaction of 2-iso-propyloxynaphthalene with zinc bromide in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The compound is often packaged under argon in resealable bottles to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

(2-iso-propyloxynaphthalen-1-yl)zinc bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include organic halides, palladium or nickel catalysts, and bases like potassium carbonate. The reactions are typically carried out in an inert atmosphere to prevent oxidation .

Major Products Formed

The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

(2-iso-propyloxynaphthalen-1-yl)zinc bromide has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: It can be used to modify biological molecules for research purposes.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (2-iso-propyloxynaphthalen-1-yl)zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and cross-coupling, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-iso-propyloxynaphthalen-1-yl)zinc bromide is unique due to its specific reactivity and the stability provided by the isopropyl group. This makes it particularly useful in certain cross-coupling reactions where other organozinc compounds might not be as effective .

Properties

Molecular Formula

C13H13BrOZn

Molecular Weight

330.5 g/mol

IUPAC Name

bromozinc(1+);2-propan-2-yloxy-1H-naphthalen-1-ide

InChI

InChI=1S/C13H13O.BrH.Zn/c1-10(2)14-13-8-7-11-5-3-4-6-12(11)9-13;;/h3-8,10H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

CSJBKWUDDZUSMH-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br

Origin of Product

United States

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